![molecular formula C12H19Cl2N3O B1435015 N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride CAS No. 2108724-24-7](/img/structure/B1435015.png)
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Overview
Description
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, also known as MPND, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. MPND is structurally similar to other nicotinic agonists such as nicotine and acetylcholine, but it has a higher affinity and selectivity for the α7 nAChR.
Scientific Research Applications
Molecular Interactions and Receptor Studies
One significant area of research involves the molecular interactions of related compounds with receptors. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand its binding interactions, providing insights into the structural requirements for receptor binding and activity (Shim et al., 2002).
Corrosion Inhibition
Another application is in the field of corrosion science, where piperidine derivatives have been explored for their adsorption and corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been conducted to predict the inhibition efficiencies of such compounds, with implications for industrial applications (Kaya et al., 2016).
Chemical Synthesis and Pharmacology
In chemical synthesis, research has focused on the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides, leading to valuable spirocyclic piperidines. These compounds are related to biologically active molecules, indicating potential pharmacological applications (Arnott et al., 2008).
Biological and Pharmacological Investigations
Furthermore, piperidine and its derivatives have been studied for their biological and pharmacological effects, such as the antiobesity effects of cannabinoid CB1 receptor antagonists in diet-induced obese mice. This research underscores the therapeutic potential of targeting specific receptors to modulate physiological responses (Hildebrandt et al., 2003).
properties
IUPAC Name |
N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOPDHQEJVMCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.